N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide
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Overview
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide is a complex organic compound that features a unique combination of adamantyl, thiazole, and pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl-thiazole intermediate, followed by the introduction of the pyrazole moiety. Common reagents used in these reactions include thionyl chloride, adamantane, and various pyrazole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and thiols; reactions may require catalysts and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .
Scientific Research Applications
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: Its incorporation into polymer matrices and other materials can enhance properties such as thermal stability and mechanical strength.
Chemical Research: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a probe in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide involves interactions with specific molecular targets and pathways. The adamantyl group provides steric bulk, which can influence the binding affinity to target proteins or enzymes. The thiazole and pyrazole moieties contribute to the compound’s electronic properties, affecting its reactivity and interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1-Adamantyl)-1,2,3-thiadiazole
- 4-(1-Adamantyl)-2-methyl-thiazole
- 4,5-Diphenyl-1,2,3-thiadiazole
- 4-(4-Biphenyl)-2-(3-pyridyl)-thiazole
Uniqueness
N-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(3-methyl-4-nitro-1H-pyrazol-1-YL)propanamide stands out due to its combination of adamantyl, thiazole, and pyrazole groups, which confer unique steric and electronic properties.
Properties
Molecular Formula |
C20H25N5O3S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2-(3-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C20H25N5O3S/c1-11-16(25(27)28)9-24(23-11)12(2)18(26)22-19-21-17(10-29-19)20-6-13-3-14(7-20)5-15(4-13)8-20/h9-10,12-15H,3-8H2,1-2H3,(H,21,22,26) |
InChI Key |
ZUNDGMDFOWQNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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